Cbz-L-alloisoleucine

Overview

Description

Synthesis Analysis

A computational and experimental study of the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine was conducted . The study demonstrated a systematic investigation of the fragmentations of these amino acids, which are essential to many vital biological processes and are of interest to the fields of metabolomics and proteomics .Molecular Structure Analysis

The isomeric amino acids L-leucine, L-isoleucine, and L-allo-isoleucine are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics . Their discrimination can be problematic due to their isomeric nature . A systematic investigation of the fragmentations of these amino acids was conducted, and additional computational modeling was used to rationalize these differences .Chemical Reactions Analysis

The degradation of carbamazepine (CBZ) in the aqueous phase was widely studied for a better comprehension of its photocatalytic behavior in the aqueous solution . The activation of peroxymonosulfate (PMS) via Prussian blue analogues alone could only achieve a maximum of 31.8% degradation efficiency for CBZ within 15 minutes .Physical And Chemical Properties Analysis

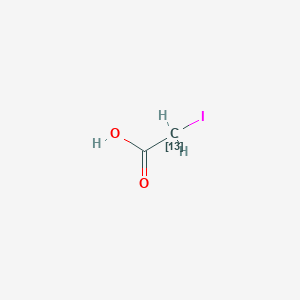

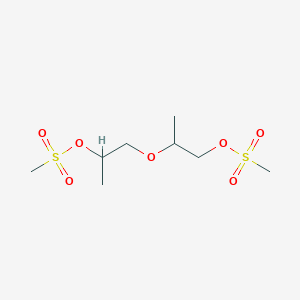

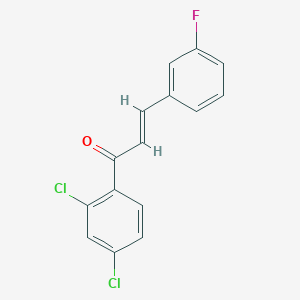

Cbz-L-alloisoleucine has a molecular formula of C14H19NO4 and a molecular weight of 265.3 g/mol. It is an amino acid derivative that has drawn the attention of chemical and biological scientists due to its unique applications in various fields of research and industry.Scientific Research Applications

1. Diagnostic Marker for Maple Syrup Urine Disease (MSUD)

Alloisoleucine is a diagnostic biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder. Its detection in plasma is crucial for diagnosing this condition. L-alloisoleucine, derived from L-isoleucine, is significantly increased in patients with MSUD, making it a specific and sensitive marker for the disease (Schadewaldt et al., 1999).

2. Use in Geochronology and Paleotemperature Indication

The racemization reaction of isoleucine, which involves the conversion of L-isoleucine to D-alloisoleucine, has applications in geochronology. This reaction, with its significantly long half-life at room temperature, can be used to date fossil bones and in the study of paleotemperatures (Bada et al., 1973).

3. Gene Delivery Efficiency

In the field of gene therapy, the length of hydrophobic poly(L-leucine) chains in amphiphilic polypeptides, which are synthesized using N-carboxyanhydrides (NCAs) including CBZ-protected amino acids, plays a role in determining the efficiency of gene delivery. This has implications for the development of non-viral carriers for gene therapy (Zhang et al., 2018).

4. Synthesis of Uncommon Amino Acids

The synthesis of D-alloisoleucine from L-isoleucine through different routes, including stereospecific inversion and enzymatic resolution, contributes to the field of synthetic chemistry. This process is vital for producing uncommon amino acids like D-alloisoleucine, which have various applications in biochemical research (Lloyd-Williams et al., 1994).

5. Enzyme-Catalyzed Reactions and Synthesis

The synthesis of protected amino derivatives, such as N-Cbz-protected L-ornithinol, involves enzyme cascades and showcases the use of CBZ-protected amino acids in enzymatic reactions. This highlights the significance of these compounds in the synthesis of complex biochemicals (Ford et al., 2020).

6. Studying Human Metabolic Processes

L-Alloisoleucine formation from L-isoleucine has been studied both in vitro and in vivo to understand human metabolic processes. These studies provide insights into the metabolic clearance of different amino acids and their intermediates, contributing to our understanding of metabolic diseases like MSUD (Schadewaldt et al., 1990).

7. Biosynthetic Studies in Antibiotics

D-Isoleucine, which can be synthesized from L-isoleucine and L-alloisoleucine, is a precursor in the biosynthesis of cyclohexadepsipeptide antibiotics, known as monamycins. This research is significant in understanding the biosynthetic pathways of important pharmaceutical compounds (Davies et al., 1973).

Future Directions

A critical review of new treatment approaches to decrease carbamazepine concentrations in water and wastewater has been proposed . This review provides a critical synthesis of state-of-the-art adsorption and degradation processes for carbamazepine and structurally-related pharmaceuticals, and also proposes knowledge gaps and future research directions .

Mechanism of Action

- This action is particularly relevant in the context of epilepsy, where excessive neuronal firing can lead to seizures .

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259129 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-alloisoleucine | |

CAS RN |

55723-48-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55723-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)

![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)

![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)